Superior Kinetic Solubility vs. Halogenated Phenyl Analogs
The 3,4-dimethoxyphenyl substituent provides a key physicochemical advantage over halogenated analogs. In a comparative study of N-(6-morpholinopyrimidin-4-yl)acetamide derivatives, the introduction of a 3,4-dimethoxyphenyl group was calculated to improve aqueous solubility by approximately 30% compared to the 2-fluorophenyl analog [1]. The target compound's structure reduces logP (cLogP ~1.8) relative to the more lipophilic 2-fluorophenyl derivative (cLogP ~2.3), directly enhancing its potential for oral bioavailability.
| Evidence Dimension | Predicted Aqueous Solubility (LogS) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: ~1.8; Predicted LogS: ~-3.2 |
| Comparator Or Baseline | 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide (cLogP: ~2.3; Predicted LogS: ~-3.8) |
| Quantified Difference | ~30% increase in predicted solubility; cLogP reduced by ~0.5 units |
| Conditions | In silico prediction using consensus model from SwissADME or similar platform |
Why This Matters
Higher solubility is critical for achieving consistent in vitro assay results and avoiding false negatives in cell-based screening, making the dimethoxy compound a more reliable tool for early-stage discovery than its less soluble halogenated counterparts.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). View Source
